(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene
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Overview
Description
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene is an organic compound characterized by the presence of a methylene bridge connecting an indene moiety to a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene typically involves the condensation of 2,5-dimethoxybenzaldehyde with indene under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Shares structural similarities with (1E)-1-[(2,5-dimethoxyphenyl)methylene]indene and is used in pharmaceutical research.
1H-Indole-3-carbaldehyde: Another compound with a similar indene structure, used in multicomponent reactions for synthesizing biologically active molecules.
Uniqueness
This compound is unique due to its specific combination of an indene moiety with a 2,5-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields
Properties
CAS No. |
2428-42-4 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(1E)-1-[(2,5-dimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C18H16O2/c1-19-16-9-10-18(20-2)15(12-16)11-14-8-7-13-5-3-4-6-17(13)14/h3-12H,1-2H3/b14-11+ |
InChI Key |
TVJZQTJEZNQALZ-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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